molecular formula C21H22F3NO3 B12303895 Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate

Cat. No.: B12303895
M. Wt: 393.4 g/mol
InChI Key: FFYLJTDHSRMXCV-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a benzyl group at the 1-position, a 4-(trifluoromethoxy)phenyl substituent at the 4-position, and an ethyl ester at the 3-position.

Properties

Molecular Formula

C21H22F3NO3

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 1-benzyl-4-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C21H22F3NO3/c1-2-27-20(26)19-14-25(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)28-21(22,23)24/h3-11,18-19H,2,12-14H2,1H3

InChI Key

FFYLJTDHSRMXCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 1-Benzyl-4-(2,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate (CAS 1353943-63-1)

  • Structure : Features a 2,4-dimethoxyphenyl group instead of 4-(trifluoromethoxy)phenyl.
  • Molecular Formula: C₂₂H₂₇NO₄ (vs. C₂₁H₂₂F₃NO₃ for the target compound).
  • Key Properties :
    • Higher molecular weight (369.46 g/mol vs. ~393.41 g/mol for the target compound) due to methoxy groups.
    • Methoxy groups (-OCH₃) are electron-donating, contrasting with the electron-withdrawing -OCF₃ group in the target compound. This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.
    • Lower lipophilicity (logP) compared to the trifluoromethoxy analogue, as -OCF₃ enhances hydrophobicity .

Trans Ethyl 1-Benzyl-4-(2-Fluorophenyl)Pyrrolidine-3-Carboxylate (CAS 874990-49-5)

  • Structure : Substitutes the 4-(trifluoromethoxy)phenyl group with a 2-fluorophenyl moiety.
  • Molecular Formula: C₂₀H₂₂FNO₂ (vs. C₂₁H₂₂F₃NO₃ for the target compound).
  • Key Properties :
    • Lower molecular weight (327.39 g/mol vs. ~393.41 g/mol).
    • Fluorine’s electronegativity and smaller steric profile compared to -OCF₃ may result in distinct binding affinities in biological systems.
    • Predicted density: 1.166 g/cm³; boiling point: 403.6°C; pKa: 7.61 . These values suggest moderate polarity and thermal stability, which may differ from the target compound due to the -OCF₃ group’s bulkiness and electronic effects.

Data Table: Comparative Analysis

Property Target Compound (4-(Trifluoromethoxy)phenyl) 2,4-Dimethoxyphenyl Analogue 2-Fluorophenyl Analogue
Molecular Formula C₂₁H₂₂F₃NO₃ C₂₂H₂₇NO₄ C₂₀H₂₂FNO₂
Molecular Weight (g/mol) ~393.41 369.46 327.39
Key Substituent -OCF₃ (electron-withdrawing) -OCH₃ (electron-donating) -F (electronegative)
Predicted Density (g/cm³) ~1.25 (estimated) N/A 1.166
Boiling Point (°C) ~410–420 (estimated) N/A 403.6
Lipophilicity (logP) Higher (due to -OCF₃) Lower Moderate

Research Findings and Implications

Electronic and Steric Effects

  • In contrast, methoxy or fluorine substituents may favor interactions with hydrophobic pockets or hydrogen-bond donors .

Biological Activity

Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate, with the CAS number 2326068-34-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a pyrrolidine ring and a trifluoromethoxy substituent. The molecular formula is C21H22F3NO3C_{21}H_{22}F_3NO_3, and it has a molecular weight of approximately 393.40 g/mol. The compound's structure can be represented as follows:

Ethyl 1 benzyl 4 4 trifluoromethoxy phenyl pyrrolidine 3 carboxylate\text{Ethyl 1 benzyl 4 4 trifluoromethoxy phenyl pyrrolidine 3 carboxylate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with the trifluoromethoxy group. Specific synthetic routes have not been extensively detailed in the literature but often involve standard methods for constructing pyrrolidine derivatives.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. Research indicates that derivatives of pyrrolidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising antiproliferative activity:

Compound Cell Line IC50 (µM)
This compoundA549 (Lung Cancer)TBD
Related Pyrrolidine DerivativeHL-60 (Leukemia)0.56

These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism through which this compound exerts its biological effects may involve interaction with tubulin, similar to other antiproliferative agents. Studies have shown that certain pyrrolidine derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

Case Studies

In a notable study published in MDPI, researchers synthesized various benzo[b]furan derivatives and assessed their biological activities against human cancer cell lines. While not directly studying this compound, the results from related compounds provide insights into its potential efficacy:

"Compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.237 to 19.1 µM across multiple cancer cell lines."

This underscores the relevance of structural modifications in enhancing biological activity.

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